N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
Description
N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a thiophene-2-carboxamide group and a 2,3-dimethylphenylaminoethylthio moiety. Its synthesis likely follows alkylation protocols similar to those described for structurally related 5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamide derivatives, where potassium hydroxide and alkyl halides are used to functionalize the thiadiazole ring .
Properties
IUPAC Name |
N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S3/c1-10-5-3-6-12(11(10)2)18-14(22)9-25-17-21-20-16(26-17)19-15(23)13-7-4-8-24-13/h3-8H,9H2,1-2H3,(H,18,22)(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWCXKHZNEXMLPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a complex organic compound that exhibits significant biological activity, particularly in the fields of oncology and infectious disease treatment. This article aims to provide a comprehensive overview of its biological properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound consists of a thiophene ring fused with a carboxamide group and a 1,3,4-thiadiazole moiety. The presence of sulfur in both the thiophene and thiadiazole rings contributes to its unique reactivity and biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives. For instance, compounds derived from thiophene have shown promising results against Hep3B liver cancer cells. Specifically, two derivatives demonstrated IC50 values of 5.46 µM and 12.58 µM, indicating effective cytotoxicity against these cancer cell lines . The mechanism involves disruption of cellular spheroid formation and interaction with tubulin, similar to known anticancer agents like Combretastatin A-4 (CA-4).
Table 1: Anticancer Activity of Thiophene Derivatives
| Compound | IC50 (µM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| 2b | 5.46 | Hep3B | Tubulin interaction |
| 2e | 12.58 | Hep3B | Tubulin interaction |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. The 1,3,4-thiadiazole structure is known for its broad-spectrum activity against various bacterial strains. Studies have reported that derivatives with this scaffold showed significant antibacterial effects against Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 15 | 32.6 | Staphylococcus aureus |
| 18a | 500 | Salmonella typhi |
| 18b | 500 | Escherichia coli |
Case Studies
- Hepatocellular Carcinoma : In a study focusing on Hep3B cells, the compound's ability to induce apoptosis was linked to mitochondrial dysfunction and activation of apoptotic pathways via caspase activation .
- Antitrypanosomal Activity : The potential for treating parasitic infections has also been explored. The structural analogs of thiadiazole have shown effectiveness against Trypanosoma cruzi, suggesting a pathway for developing new treatments for diseases like Chagas .
The biological activity of this compound can be attributed to:
- Tubulin Binding : Similar to CA-4, it disrupts microtubule dynamics.
- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress leading to cell death.
- Mitochondrial Targeting : Accumulates in mitochondria causing morphological changes that trigger apoptosis.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer properties of thiophene and thiadiazole derivatives. Compounds similar to N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide have shown significant cytotoxic effects against various cancer cell lines. For instance, a related thiophene derivative demonstrated potent activity against human tumor cell lines, inducing apoptotic cell death through mechanisms involving caspase activation and mitochondrial damage .
Antimicrobial Activity
Compounds containing the thiadiazole ring have exhibited promising antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains and fungi. The presence of sulfur in the structure enhances their ability to penetrate microbial membranes and exert toxic effects .
Analgesic Effects
Some derivatives of thiophene and thiadiazole have been investigated for their analgesic properties. For example, benzo[b]thiophene-2-carboxamide analogs have been shown to activate mu-opioid receptors with reduced side effects compared to traditional opioids like morphine . This suggests a potential for developing new pain management therapies with fewer adverse effects.
Anticancer Studies
A study focusing on 1,3,4-thiadiazole derivatives demonstrated their effectiveness against hepatocellular carcinoma (HepG-2) and lung cancer (A549) cell lines. The synthesized compounds exhibited significant cytotoxicity compared to standard chemotherapeutics like cisplatin . Molecular docking studies revealed that these compounds interact with dihydrofolate reductase (DHFR), a key enzyme in DNA synthesis.
Antimicrobial Efficacy
Research on a series of thiadiazole derivatives showed promising results against Mycobacterium tuberculosis and various bacterial strains. These findings suggest that modifications in the molecular structure can enhance antimicrobial potency .
Analgesic Mechanisms
In an investigation into novel analgesics derived from thiophene structures, specific compounds were found to activate mu-opioid receptors without significant gastrointestinal side effects. This study emphasizes the potential for developing safer analgesics based on modified thiophene structures .
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiadiazole Ring
The sulfur atom in the 1,3,4-thiadiazole ring is susceptible to nucleophilic substitution. For example:
These reactions modify the electronic properties of the thiadiazole core, potentially enhancing biological activity .
Hydrolysis of Amide and Thioether Linkages
The compound undergoes hydrolysis under acidic or basic conditions:
| Bond Cleavage | Conditions | Products |
|---|---|---|
| Amide (CONH) | 6M HCl, reflux, 12h | Thiophene-2-carboxylic acid + 5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-amine |
| Thioether (S-CH₂) | NaOH (aq.), H₂O₂, 80°C | Thiol intermediate + oxidized byproducts |
Hydrolysis studies are critical for understanding metabolic pathways and stability.
Electrophilic Aromatic Substitution
The phenyl and thiophene rings participate in electrophilic reactions:
These modifications are utilized to diversify the compound’s applications in drug design .
Cyclization Reactions
The thioether and amide functionalities facilitate cyclization:
| Cyclization Trigger | Conditions | Product |
|---|---|---|
| POCl₃, reflux | Formation of oxadiazole or triazole rings via intramolecular dehydration | Fused heterocycles (e.g., thiadiazolo-oxadiazoles) |
| NH₂NH₂, ethanol | Hydrazine-induced ring closure | Pyrazole or triazole analogs |
Such reactions are instrumental in synthesizing polycyclic frameworks with enhanced bioactivity .
Oxidation of Sulfur Centers
The thiadiazole and thioether sulfur atoms are prone to oxidation:
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| H₂O₂, AcOH | 50°C, 6h | Sulfoxide derivatives (controlled oxidation) |
| KMnO₄, H₂O | 70°C, 3h | Sulfone derivatives (complete oxidation) |
Oxidation alters electronic density and binding affinity to biological targets.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
| Reaction Type | Catalysts/Base | Products |
|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl thiadiazole-thiophene conjugates |
| Sonogashira coupling | CuI, PdCl₂(PPh₃)₂, Et₃N | Alkynylated analogs |
These reactions are pivotal for structure-activity relationship (SAR) studies.
Interaction with Biological Nucleophiles
In pharmacological contexts, the compound reacts with cellular nucleophiles:
| Target | Interaction | Outcome |
|---|---|---|
| Cysteine residues | Thiol-disulfide exchange | Enzyme inhibition (e.g., kinase or protease) |
| DNA bases | Alkylation at guanine N-7 | Anticancer activity via DNA intercalation |
Mechanistic studies highlight its potential as a kinase inhibitor or chemotherapeutic agent .
Comparison with Similar Compounds
Substituent-Driven Variations in Physicochemical Properties
The target compound’s substituents distinguish it from related analogs:
- Thiophene-2-carboxamide vs. Thiophene’s higher lipophilicity may enhance membrane permeability compared to furan .
- 2,3-Dimethylphenyl vs. Cyclopentyl or Benzodioxolyl Groups: The dimethylphenyl substituent offers steric bulk and moderate lipophilicity, contrasting with the cyclopentyl group in N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide (CAS 604746-89-6). The latter’s aliphatic ring may improve solubility but reduce aromatic interactions in target binding .
Data Tables
Table 2: Hypothetical Bioactivity Comparison (Based on Structural Analog Data)
| Compound Type | Substituent Features | Predicted Bioactivity Strengths | Potential Limitations |
|---|---|---|---|
| Target Compound | Thiophene, Dimethylphenyl | Enhanced enzyme inhibition via aromatic π-π interactions | Possible CYP450 metabolism challenges |
| Cyclopentylamino Derivatives | Aliphatic amino group | Improved solubility and metabolic stability | Reduced target binding affinity |
| Furan-2-carboxamide Analogs | Oxygen-containing heterocycle | Lower toxicity and polar metabolite formation | Reduced membrane permeability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
